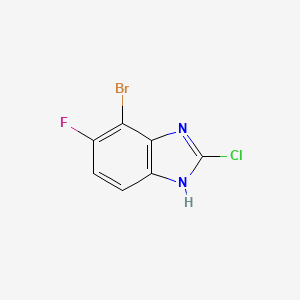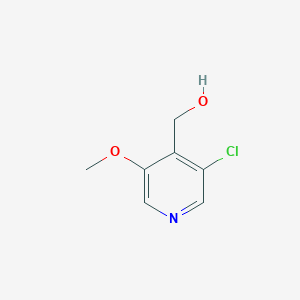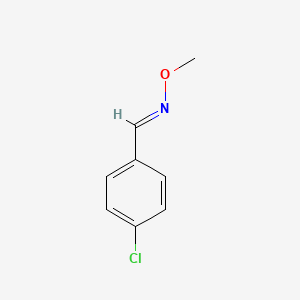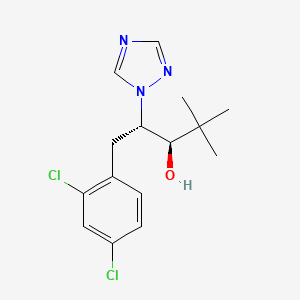
Biotin-PEG6-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG6-PFP ester is a compound composed of three main components: biotin, polyethylene glycol (PEG) with six ethylene glycol units, and pentafluorophenyl (PFP) esterThe PEG chain enhances the compound’s solubility and biocompatibility, while the PFP ester acts as an activator in chemical reactions, facilitating coupling or crosslinking processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-PFP ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6, which has terminal amine groups, to form biotin-PEG6.
PFP Ester Formation: Finally, the biotin-PEG6 is reacted with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG6, and pentafluorophenol are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like chromatography to remove any impurities
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG6-PFP ester undergoes various chemical reactions, including:
Substitution Reactions: The PFP ester group reacts with primary and secondary amines to form stable amide bonds.
Coupling Reactions: The compound can be used to couple biotin to other molecules, such as proteins or peptides
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: Primary and secondary amines are commonly used to react with the PFP ester group.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used to dissolve the compound.
Buffers: Phosphate-buffered saline (PBS) with a pH range of 7.2 to 8.5 is often used to maintain reaction conditions
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which have biotin attached to them via the PEG6 linker .
Aplicaciones Científicas De Investigación
Biotin-PEG6-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, due to the strong binding affinity of biotin for streptavidin and avidin.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and purification processes .
Mecanismo De Acción
The mechanism of action of Biotin-PEG6-PFP ester involves:
Binding Affinity: Biotin binds strongly to streptavidin and avidin, facilitating the attachment of biotinylated molecules to these proteins.
PEG Spacer: The PEG6 spacer increases the hydrophilicity and biocompatibility of the compound, enhancing its solubility and reducing non-specific interactions.
PFP Ester Activation: The PFP ester group reacts with amines to form stable amide bonds, enabling the coupling of biotin to various molecules .
Comparación Con Compuestos Similares
Biotin-PEG6-PFP ester can be compared with other similar compounds, such as:
Biotin-PEG-NHS Ester: Similar to this compound but uses N-hydroxysuccinimide (NHS) as the activating group. .
Biotin-PEG-TFP Ester: Uses tetrafluorophenyl (TFP) as the activating group, which has different reactivity and stability compared to PFP esters
Biotin-PEG-Alcohol: Contains a hydroxyl group instead of an ester group, used for different types of chemical modifications
Propiedades
Fórmula molecular |
C31H44F5N3O10S |
|---|---|
Peso molecular |
745.8 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H44F5N3O10S/c32-24-25(33)27(35)30(28(36)26(24)34)49-23(41)5-7-43-9-11-45-13-15-47-17-18-48-16-14-46-12-10-44-8-6-37-22(40)4-2-1-3-21-29-20(19-50-21)38-31(42)39-29/h20-21,29H,1-19H2,(H,37,40)(H2,38,39,42)/t20-,21-,29-/m0/s1 |
Clave InChI |
GXLWAKRKYSWKJQ-WURXVLGASA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


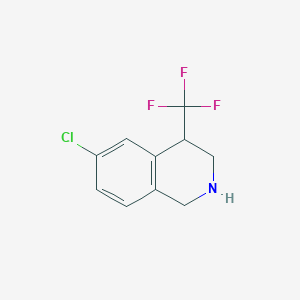

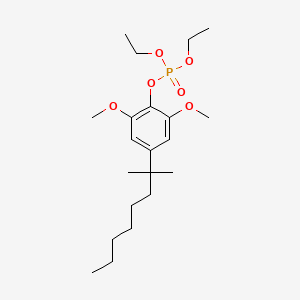
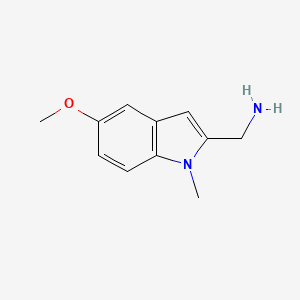
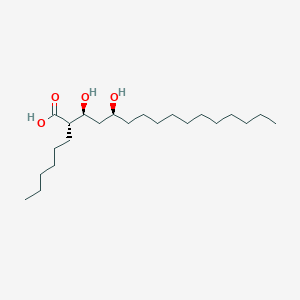

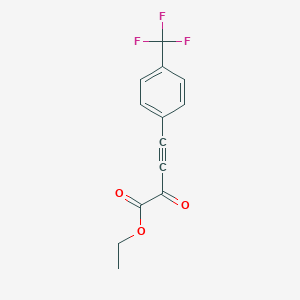
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
